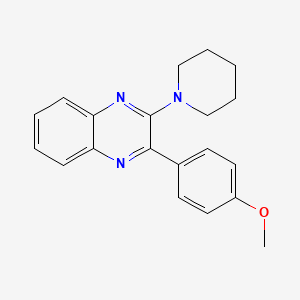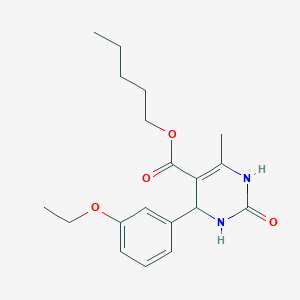
N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea, also known as EFU, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. EFU belongs to the class of urea-based compounds that exhibit diverse biological activities, such as antimicrobial, antifungal, and anticancer properties.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an anticancer agent, particularly against breast cancer cells. This compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been investigated as an antimicrobial and antifungal agent, with significant activity against various bacterial and fungal strains. In agriculture, this compound has been studied as a herbicide and plant growth regulator, with potential applications in weed control and crop yield enhancement. In environmental science, this compound has been investigated as a pollutant degradation agent, with the ability to degrade various organic pollutants in soil and water.
Mécanisme D'action
The mechanism of action of N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. This compound has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival. This compound also inhibits the activity of topoisomerases, which are enzymes involved in DNA replication and repair. This results in DNA damage and cell death, particularly in cancer cells.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects, depending on the concentration and exposure time. In cancer cells, this compound induces apoptosis and cell cycle arrest, leading to cell death. This compound also inhibits the migration and invasion of cancer cells, which are essential for metastasis. In bacteria and fungi, this compound disrupts the cell membrane and inhibits the synthesis of essential biomolecules, leading to cell death. In plants, this compound inhibits the growth and development of weeds and enhances the growth and yield of crops.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea has several advantages for lab experiments, including its easy synthesis, high purity, and diverse biological activities. This compound can be used in various assays, such as cell viability, apoptosis, and migration assays. However, this compound also has limitations, including its low solubility in water and some organic solvents, which can affect its bioavailability and toxicity. This compound also requires further studies to determine its safety and efficacy in vivo.
Orientations Futures
N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea has several future directions for scientific research, including its potential applications in cancer therapy, agriculture, and environmental science. Further studies are needed to determine the optimal dosage and administration route of this compound for cancer treatment. This compound can also be modified to enhance its solubility and bioavailability for better efficacy. In agriculture, this compound can be used in combination with other herbicides and pesticides to enhance their activity and reduce environmental pollution. In environmental science, this compound can be used in bioremediation strategies to degrade various organic pollutants in soil and water. Overall, this compound has significant potential for various scientific applications, and further studies are needed to fully explore its biological activities and potential benefits.
Méthodes De Synthèse
N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea can be synthesized through a simple and efficient method using the reaction between 2-fluoroaniline and 2-ethoxyphenylisocyanate in the presence of a base catalyst. The reaction yields a white crystalline solid that can be purified using recrystallization or column chromatography techniques. The purity and identity of this compound can be confirmed using various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-2-20-14-10-6-5-9-13(14)18-15(19)17-12-8-4-3-7-11(12)16/h3-10H,2H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORNWRVCPLDQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B4896473.png)


![(3S*)-4-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,3-dimethyl-2-piperazinone](/img/structure/B4896513.png)

![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4896523.png)
![N-(4-fluorobenzyl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanamide](/img/structure/B4896530.png)
![3-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B4896538.png)
![methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4896543.png)
![[5-(4-methoxyphenyl)-2-furyl]methanol](/img/structure/B4896546.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4896549.png)
![2-[(6-fluoro-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4896557.png)
![N-cyclopentyl-3-isopropyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-5-isoxazolecarboxamide](/img/structure/B4896564.png)
![N-(1-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B4896569.png)